Butyl tiglate

Description

Contextualization of Butyl Tiglate within Chemical Sciences

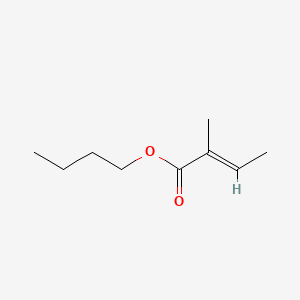

This compound, systematically named butyl (E)-2-methylbut-2-enoate, is an organic compound classified as an ester. chemeo.com It is the ester formed from the reaction of tiglic acid and n-butanol. chemicalbook.com As a member of the ester functional group, its structure consists of a carbonyl group bonded to an oxygen atom, which is in turn attached to a butyl group. The molecular formula of this compound is C9H16O2, and it has a molecular weight of 156.22 g/mol . chemicalbook.comrrscientific.com

In its pure form, this compound is a colorless liquid with a floral and herbaceous odor that also possesses a slightly fruity note. chemicalbook.comfragranceu.com It is practically insoluble in water but soluble in organic solvents like alcohol and oils. chemicalbook.comchemicalbook.com The synthesis of this compound can be achieved through direct esterification of tiglic acid with butanol. chemicalbook.com Research has also explored enzymatic synthesis pathways, for instance, using Candida antarctica lipase (B570770) B (CAL-B) as a biocatalyst in hexane (B92381). researchgate.net While this enzymatic method resulted in a lower conversion (40% after 80 hours) compared to the synthesis of other short-chain esters, it highlights the broad applicability of CAL-B for various acyl donors. researchgate.net

The compound is primarily of interest in academic and industrial research for its olfactory properties, which leads to its use in the formulation of fragrances. fragranceu.comthegoodscentscompany.comcosmileeurope.eu It has been identified as a volatile organic compound (VOC) in the essential oils of several plants. fragranceu.comnih.gov For instance, it is found in lavandin oil and has been identified as a key aroma component in the orchid Oncidium Twinkle 'Red Fantasy'. fragranceu.comnih.gov In studies of plant biochemistry, the emission of this compound from Oncidium has been shown to follow a diel rhythm, primarily regulated by the plant's endogenous circadian clock. nih.govnih.gov The identification and quantification of this compound in research settings are typically performed using analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govosha.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | butyl (E)-2-methylbut-2-enoate nih.gov |

| Synonyms | n-Butyl tiglate, Butyl (E)-2-methylcrotonate chemeo.com |

| CAS Number | 7785-66-2 chemicalbook.com |

| Molecular Formula | C9H16O2 chemicalbook.com |

| Molecular Weight | 156.22 g/mol chemicalbook.com |

| Appearance | Colorless liquid thegoodscentscompany.com |

| Boiling Point | 196 °C @ 760 mmHg thegoodscentscompany.com |

| Solubility | Practically insoluble in water; soluble in alcohol and oils chemicalbook.com |

| Refractive Index | 1.435 to 1.445 @ 20.00 °C thegoodscentscompany.com |

Significance of Ester Compounds in Natural Product Chemistry

Esters are a fundamental and widespread class of organic compounds in nature and play a crucial role in the chemistry of natural products. numberanalytics.comfiveable.me Structurally, they are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. numberanalytics.com This functional group is central to the identity and function of countless natural molecules. The most prominent role of esters in the natural world is as aroma and flavor constituents. reagent.co.uk The characteristic and often pleasant scents of many fruits and flowers are due to a complex mixture of volatile organic compounds, with esters being major contributors. solubilityofthings.compcc.eu For example, ethyl acetate (B1210297) contributes to the scent of pears, while 3-methylbutyl acetate is responsible for the aroma of bananas. pcc.eu

Beyond their role as fragrances, esters are integral to the structure of other significant natural products. pcc.eu Fats and oils, which are essential for energy storage in many organisms, are triesters of glycerol (B35011) and fatty acids. pcc.eu Waxes found on the leaves of plants and the skin of animals are esters of long-chain carboxylic acids and long-chain alcohols. Furthermore, esters serve as critical intermediates in various biosynthetic pathways. numberanalytics.comsolubilityofthings.com The formation and hydrolysis of ester bonds are common biochemical reactions catalyzed by enzymes known as esterases. reagent.co.uk

The study of esters in natural products is a significant area of academic research. It involves the isolation and identification of novel ester compounds from plants, insects, and microorganisms, which can lead to the discovery of new fragrances, flavorings, and other bioactive molecules. This compound itself is an example of such a natural ester, having been identified in plants like Heracleum dissectum and the flowers of Oncidium orchids, where it contributes to the plant's characteristic scent profile. nih.govnih.gov The investigation of related compounds, such as ethyl tiglate in apples, has shown that these esters can serve as precursors in the biosynthesis of other important aroma compounds. researchgate.net This underscores the dynamic role of esters within the complex metabolic networks of natural systems.

Table 2: Research Findings on this compound

| Research Area | Finding | Source Organism/System |

|---|---|---|

| Natural Occurrence | Identified as a key volatile organic compound contributing to the floral scent. | Oncidium Twinkle 'Red Fantasy' (Orchid) nih.gov |

| Biosynthesis Regulation | The diel emission rhythm of this compound is primarily determined by the endogenous circadian clock. | Oncidium Twinkle 'Red Fantasy' (Orchid) nih.govnih.gov |

| Natural Occurrence | Reported as a natural product constituent. | Heracleum dissectum nih.gov |

| Natural Occurrence | Found as a minor component of the essential oil. | Lavandin oil (Lavandula hybrida) fragranceu.com |

| Enzymatic Synthesis | Synthesized via esterification using Candida antarctica lipase B (CAL-B), achieving 40% conversion after 80 hours. | In vitro enzymatic reaction researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-methylbutyl acetate |

| Butanol |

| Butyl (E)-2-methylbut-2-enoate |

| This compound |

| Carbonyl |

| Carboxylic acid |

| Ethyl acetate |

| Ethyl tiglate |

| Fatty acids |

| Glycerol |

Structure

3D Structure

Properties

IUPAC Name |

butyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFLIOXJWFKKX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7785-66-2 | |

| Record name | Butyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl (2E)-2-methylbut-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL (2E)-2-METHYLBUT-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of Butyl Tiglate

Presence in Botanical Sources

Butyl tiglate has been identified as a volatile organic compound in a diverse range of plants, contributing to their characteristic scents and flavors. Its presence has been documented in both fruits and floral emissions.

Detection in Fruits (e.g., Malus domestica, Citrus spp.)

Scientific analyses have confirmed the presence of this compound in the volatile composition of apples (Malus domestica). Specifically, it has been listed as a volatile compound isolated from 'Gala' apples. Further research has also identified this compound in the volatile profile of 'Golden Delicious' apples diabloanalytical.com.

While this compound is associated with citrus-like fragrances in the perfume industry, direct scientific evidence from the provided search results confirming its natural presence in the fruit or peel of Citrus species, such as Citrus limon (lemon), Citrus sinensis (sweet orange), or Citrus reticulata (mandarin), is limited. One document lists this compound in a comprehensive table of essential oil components, which includes constituents from Citrus sinensis, but its direct attribution to this species is not explicitly stated researchgate.net.

Table 1: Detection of this compound in select Malus domestica Cultivars

| Cultivar | Presence of this compound |

|---|---|

| 'Gala' | Detected |

| 'Golden Delicious' | Detected diabloanalytical.com |

Identification in Floral Volatiles (e.g., Oncidium Twinkle 'Red Fantasy')

The floral scent of the orchid hybrid Oncidium Twinkle 'Red Fantasy' has been found to contain this compound as one of its main volatile organic compounds researchgate.net. Gas chromatography-mass spectrometry (GC-MS) analysis of the headspace volatiles from this orchid revealed that this compound, along with 3-Carene and Prenyl senecioate, accounts for over 96% of the total peak areas of the floral emissions researchgate.net. The release of this compound from Oncidium Twinkle 'Red Fantasy' exhibits a diel rhythm, with its emission peaking at 14:00. This rhythmic emission is believed to be primarily regulated by an endogenous circadian clock.

Identification in Microbial Volatome

Beyond the plant kingdom, this compound has also been identified as a metabolite produced by certain microorganisms, particularly yeasts.

Production by Yeasts (e.g., Saprochaete suaveolens)

The yeast Saprochaete suaveolens is a notable producer of a variety of volatile organic compounds, including a range of α-unsaturated esters. Among these, this compound has been consistently identified as a product of its metabolism researchgate.netresearchgate.net. Research has shown that S. suaveolens produces a diverse array of tiglate esters, including isothis compound, isoamyl tiglate, and ethyl tiglate, in addition to this compound researchgate.net. These compounds are known to impart strong, fruity aromas researchgate.net. The production of these α-unsaturated esters by S. suaveolens is understood to originate from the catabolism of branched-chain amino acids researchgate.net.

**Table 2: Tiglate Esters Produced by *Saprochaete suaveolens***

| Compound |

|---|

| This compound |

| Isothis compound |

| Isoamyl tiglate |

| Ethyl tiglate |

| Propyl tiglate |

Synthetic Methodologies for Butyl Tiglate

Enzymatic Synthesis and Biocatalysis

Biocatalysis, particularly using lipases, presents a "green" alternative to chemical synthesis, offering high selectivity under mild reaction conditions and aligning with consumer demand for "natural" flavor compounds. researchgate.netnih.gov

Lipases (triacylglycerol hydrolases) are highly efficient biocatalysts for esterification in non-aqueous media. researchgate.net They are widely employed for the synthesis of flavor esters, including butyl tiglate.

Enzyme of Choice : Candida antarctica lipase (B570770) B (CAL-B), often used in its immobilized form as Novozym 435, is a particularly robust and versatile enzyme for this purpose. researchgate.netresearchgate.netevitachem.com Studies have demonstrated the successful synthesis of n-butyl tiglate using CAL-B in an organic solvent like hexane (B92381). researchgate.net

Reaction Mechanism : In a low-water environment, the thermodynamic equilibrium of the lipase-catalyzed reaction shifts from hydrolysis to ester synthesis. The enzyme's active site activates the carboxylic acid, which then reacts with the alcohol nucleophile. This approach avoids the harsh conditions and side reactions associated with acid catalysis. nih.gov Research on the synthesis of various n-butyl esters with CAL-B has shown that it is a highly effective catalyst for reactions involving n-butanol and a range of carboxylic acids, including unsaturated ones like tiglic acid. researchgate.net

Enzymes are chiral molecules and can distinguish between enantiomers of a chiral substrate, a property known as enantioselectivity. This is a key advantage of biocatalysis.

While n-butanol is achiral and tiglic acid is typically used as a single (E)-isomer, the stereoselectivity of lipases is crucial when dealing with chiral starting materials. For example, studies on the esterification of various chiral carboxylic acids with n-butyl alcohol catalyzed by CAL-B showed that the enzyme could differentiate between stereoisomers, although it exhibited only modest enantioselectivity for some short-chain chiral acids. researchgate.net In other systems, such as the resolution of (RS)-proglumide, lipases from sources like Candida cylindracea have been used effectively for stereoselective esterification to separate racemic mixtures. researchgate.net

Beyond lipases, other enzyme classes like ene-reductases are used in biocatalytic cascades to perform asymmetric bioreductions of carbon-carbon double bonds in α,β-unsaturated precursors, offering a powerful tool for creating specific stereoisomers that might be difficult to access through traditional chemistry. hims-biocat.eupolimi.it

The efficiency of lipase-catalyzed synthesis is highly dependent on several reaction parameters. Optimizing these conditions is essential for achieving high conversion rates and making the process industrially viable. The production of this compound can be enhanced by carefully controlling these factors, with insights drawn from studies on similar butyl esters. mdpi.comosti.gov

Enzyme and Substrate Concentration : The reaction rate generally increases with enzyme concentration, though there is a saturation point. nih.gov High concentrations of the acid substrate can sometimes lead to enzyme inhibition or inactivation. nih.govresearchgate.net

Temperature : Each enzyme has an optimal temperature for activity. For Novozym 435, studies on butyl lactate (B86563) synthesis found the highest catalytic activity around 70°C. However, enzyme stability can decrease significantly at such high temperatures, necessitating a trade-off between reaction rate and enzyme longevity. researchgate.net Other studies have found lower temperatures to be more favorable for esterification to ensure enzyme stability. nih.gov

Solvent : The choice of organic solvent is critical. Hydrophobic solvents like hexane are commonly used as they are compatible with lipases and can dissolve the non-polar substrates, while minimizing enzyme inactivation. researchgate.netresearchgate.net Solvent-free systems are also an attractive option to increase reactant concentration and simplify downstream processing. nih.gov

Water Activity (a_w) : Water is crucial for maintaining the enzyme's catalytically active conformation, but excess water promotes the reverse hydrolysis reaction. For lipase activity in organic media, a very low but non-zero water activity is optimal. For the synthesis of butyl lactate, an optimal thermodynamic water activity (a_w) of 0.060 was identified. researchgate.net

Table 1: Parameters for Optimization of Lipase-Catalyzed Synthesis of Butyl Esters

| Parameter | Enzyme | Substrates | Solvent/Medium | Optimal Condition | Key Finding/Reference |

|---|---|---|---|---|---|

| Enzyme Source | Candida antarctica Lipase B (CAL-B) / Novozym 435 | Tiglic Acid, n-Butanol | Hexane | - | CAL-B is a robust biocatalyst for synthesizing n-butyl tiglate. researchgate.net |

| Temperature | Novozym SP435 (CAL-B) | Lactic Acid, n-Butanol | Solvent-free | ~70 °C (activity) < 60 °C (stability) | A compromise is needed between optimal activity temperature and long-term enzyme stability. researchgate.net |

| Water Activity (a_w) | Novozym SP435 (CAL-B) | Lactic Acid, n-Butanol | Solvent-free | 0.060 | Precise control of water activity is critical to balance enzyme activity and prevent hydrolysis. researchgate.net |

| Solvent | Candida cylindracea lipase | (RS)-Proglumide, Butanol/Hexanol | Hexane | Hexane | Hexane was found to be the best solvent for this stereoselective esterification. researchgate.net |

| Substrate Ratio | Amberlyst 15 (Chemical Catalyst) | Acetic Acid, n-Butanol | Solvent-free | Excess Butanol | Using an excess of the alcohol can drive the reaction equilibrium toward the product. ijert.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-methyl-2-butenoic acid |

| (RS)-proglumide |

| 2-methyl-2-butenoic acid |

| Amberlyst 15 |

| Benzene |

| Butyl acetate (B1210297) |

| Butyl lactate |

| This compound |

| n-Butanol |

| sec-Butyl crotonate |

| Sodium carbonate |

| Sulfuric acid |

| Tiglic acid |

| Toluene |

Biotechnological Production Platforms

The industrial synthesis of flavor and fragrance compounds is increasingly shifting towards sustainable and green methodologies, with biotechnological routes offering a promising alternative to traditional chemical synthesis. Microbial fermentation, in particular, stands out as a versatile platform for producing a wide array of valuable chemicals, including esters like this compound. This section explores the advanced biotechnological platforms being developed for the synthesis of volatile esters, focusing on engineered microbial systems and strategic fermentation approaches designed to maximize product accumulation.

Engineered Microbial Systems (e.g., Clostridium tyrobutyricum for related esters)

The de novo biosynthesis of specific esters in microorganisms necessitates sophisticated metabolic engineering to channel cellular resources towards the desired product. While direct fermentative production of this compound is an emerging area of research, significant progress has been made in engineering microbes for the synthesis of structurally related short-chain esters, such as butyl butyrate (B1204436). Clostridium tyrobutyricum, a bacterium known for its natural ability to produce high titers of butyric acid, has emerged as a prime candidate for metabolic engineering. researchgate.net

Researchers have successfully engineered C. tyrobutyricum to produce butyl butyrate by introducing a heterologous butanol synthetic pathway. mdpi.comnih.gov This typically involves expressing an alcohol/aldehyde dehydrogenase (AdhE2) to convert the native butyryl-CoA intermediate into butanol. researchgate.netnih.gov The subsequent esterification of butanol with a butyrate precursor can be achieved through two primary strategies:

In vivo condensation: This method involves the heterologous expression of an alcohol acyltransferase (AAT), which catalyzes the intracellular formation of the ester from butanol and butyryl-CoA. mdpi.com

In situ esterification: This approach involves the external addition of a lipase to the fermentation broth, which catalyzes the esterification of butanol and butyric acid. mdpi.comresearchgate.net

To optimize the production of butyl butyrate, further genetic modifications are often required. A key challenge is balancing the metabolic flux towards the two precursors, butanol and butyrate (or its activated form, butyryl-CoA). mdpi.com Strategies include overexpressing enzymes like butyryl-CoA/acyl-CoA transferase (cat1) to increase the butyrate pool or adjusting the promoter strength of the introduced adhE2 gene to modulate butanol synthesis. mdpi.comigem.wiki By fine-tuning these pathways, engineered strains of C. tyrobutyricum have achieved remarkable production levels. For instance, one engineered strain produced 62.59 g/L of butyl butyrate from mannitol (B672) in a fed-batch fermentation, representing the highest titer reported to date. nih.gov

These metabolic engineering principles established for butyl butyrate in C. tyrobutyricum provide a foundational blueprint for the production of other esters, including this compound. A similar approach could be envisioned where a microbial host is engineered to produce both butanol and tiglic acid, followed by an enzyme-catalyzed esterification. The yeast Saprochaete suaveolens, for example, is known to naturally produce various tiglate esters, including this compound, through the catabolism of branched-chain amino acids like isoleucine. nih.gov Harnessing and optimizing such native pathways in a robust industrial host like C. tyrobutyricum or E. coli represents a viable future strategy.

| Engineered Strain/System | Key Genetic/Process Modification | Substrate | Production Titer (g/L) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Engineered MUV3 strain | Introduced butanol pathway (AdhE2), screened AATs, optimized promoters | Mannitol | 62.59 | 95.97 | nih.gov |

| Engineered C. tyrobutyricum | Butanol pathway constructed, cat1 overexpressed, lipase added for in situ esterification | Xylose and shrimp shell waste | 5.9 | 100 | mdpi.com |

| C. tyrobutyricum with extractive fermentation | Continuous butanol supplementation (10 g/L), lipase addition | Glucose | 17.3 (in aqueous phase) | Not Reported | researchgate.net |

Fermentation Strategies for Volatile Ester Accumulation

A major challenge in the microbial production of volatile compounds like this compound is product toxicity and feedback inhibition, where the accumulation of the ester in the fermentation broth can hinder microbial growth and productivity. nih.gov Furthermore, the recovery of these relatively low-concentration products from a complex aqueous broth can be energy-intensive. To overcome these issues, various advanced fermentation strategies, particularly in situ product recovery (ISPR) methods, have been developed. arcjournals.org These techniques aim to continuously remove the volatile ester from the vicinity of the microorganisms as it is produced.

Common ISPR strategies for volatile ester accumulation include:

Extractive Fermentation: This technique involves the use of a water-immiscible organic solvent or a hydrophobic ionic liquid that is added to the fermenter to form a biphasic system. auburn.edursc.org The volatile ester, being more hydrophobic than the aqueous medium, preferentially partitions into the extraction phase. This alleviates product inhibition and simplifies downstream processing. auburn.eduresearchgate.net For example, extractive fermentation of butyl butyrate using hexadecane (B31444) as the extractant has been demonstrated in Clostridium acetobutylicum. auburn.edu

Gas Stripping: In this method, an inert gas (e.g., nitrogen, or recycled CO2 and H2) is sparged through the fermentation broth. arcjournals.org The volatile ester evaporates into the gas stream and is carried out of the fermenter, after which it can be recovered from the off-gas by condensation. While simple to implement, this method can be energy-intensive due to the large gas volumes required and the dilute concentration of the product in the gas phase. arcjournals.orgresearchgate.net

Vacuum Fermentation: By reducing the pressure inside the bioreactor, the boiling points of volatile products are lowered, allowing them to evaporate at the fermentation temperature. nih.govarcjournals.org This method effectively removes inhibitory products and can be highly efficient. Recent analyses suggest that multistage vacuum distillation integrated into the fermentation loop is a promising and cost-effective option, debunking traditional concerns about high energy use, especially when advanced heat integration methods are employed. nih.govresearchgate.net

| ISPR Method | Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Extractive Fermentation | Partitioning of the product into a non-aqueous phase. | Alleviates product inhibition; can simplify downstream purification. | Solvent toxicity to microbes; emulsion formation; solvent recovery costs. | auburn.eduresearchgate.net |

| Gas Stripping | Product is evaporated into a continuous gas stream. | Simple implementation; can be performed without major equipment modification. | High energy costs for gas compression and product condensation; potential for foaming. | arcjournals.org |

| Vacuum Fermentation / Distillation | Product is evaporated by reducing the system pressure. | Highly efficient for volatile products; avoids solvent toxicity; can be energy-efficient with heat integration. | Requires specialized vacuum-rated equipment; potential loss of water and other volatile nutrients. | nih.govresearchgate.net |

Advanced Analytical Techniques for Butyl Tiglate Research

Chromatographic Separation and Identification

Chromatography is the cornerstone of analyzing volatile compounds like butyl tiglate. Gas chromatography, in particular, is well-suited for separating small, volatile, and semi-volatile molecules based on their physical and chemical properties, such as boiling point and polarity. thermofisher.com When coupled with mass spectrometry, it becomes a powerful tool for definitive identification. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound and related esters in various samples. wikipedia.orgnews-medical.net This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. thermofisher.com In a typical GC-MS analysis, the sample is injected into the GC system, where compounds are vaporized and separated as they travel through a capillary column. thermofisher.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for positive identification by comparison with spectral libraries. wikipedia.orgresearchgate.net

Research has successfully applied GC-MS to identify various tiglate esters in complex mixtures such as essential oils and fruit volatiles. cabidigitallibrary.orgresearchgate.net For instance, studies on the essential oil from the flower heads of Chamaemelum nobile (Roman Chamomile) have used GC-MS to identify constituents like hexyl tiglate and cis-3-hexenyl tiglate. cabidigitallibrary.org Similarly, GC-MS analysis is crucial in metabolic studies; research on apple fruits used GC-MS to identify the transformation products of ethyl tiglate, a closely related ester. researchgate.netnih.gov The technique's ability to perform a specific test positively identifying a particular substance makes it a "gold standard" for the identification of compounds like this compound in forensic and food analysis. wikipedia.org

Table 1: Identification of Tiglate Esters in Natural Products using GC-MS

| Compound | Natural Source | Analytical Method | Reference(s) |

|---|---|---|---|

| This compound | Essential Oils | GC-MS | scribd.com |

| Ethyl tiglate | Peach (Prunus persica) | HS-SPME-GC-MS | encyclopedia.pub |

| Ethyl tiglate | Apple (Malus domestica) | GC-MS | researchgate.netnih.gov |

| Hexyl tiglate | Roman Chamomile (Chamaemelum nobile) | GC/MS | cabidigitallibrary.org |

| cis-3-Hexenyl tiglate | Roman Chamomile (Chamaemelum nobile) | GC/MS | cabidigitallibrary.org |

| Geranyl tiglate | Pelargonium roseum | GC×GC–HRTOF-MS | nih.gov |

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Complex Mixtures

For exceptionally complex samples where standard one-dimensional GC-MS may not provide adequate separation, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers significantly enhanced resolving power. ncsu.eduunito.it This technique employs two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. ncsu.eduscielo.br The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second column for a second, rapid separation. nasa.gov

Table 2: Advantages of GC×GC-TOFMS for this compound Analysis in Complex Samples

| Feature | Advantage | Relevance for this compound | Reference(s) |

|---|---|---|---|

| Increased Peak Capacity | Resolves a much larger number of compounds than 1D GC. | Separation from isomers (e.g., angelates) and other co-eluting volatiles. | ncsu.edunsf.gov |

| Enhanced Resolution | Provides better separation between adjacent peaks. | Accurate quantification without interference from overlapping compounds. | scielo.br |

| Structured Chromatograms | Compounds are organized in the 2D plane based on properties like volatility and polarity. | Facilitates the identification of compound classes (e.g., esters, alcohols). | scielo.br |

| High Sensitivity | The modulation process cryo-focuses analytes, leading to taller, narrower peaks and lower detection limits. | Detection of trace amounts of this compound in food and fragrance profiles. | nasa.gov |

| Fast TOFMS Acquisition | Accurately measures mass spectra of rapidly eluting 2nd dimension peaks. | Provides high-quality, non-skewed mass spectra for confident identification. | core.ac.uknih.gov |

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) for Aroma Profiling

While GC-MS can identify and quantify the chemical components of a sample, it does not provide information about their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by adding a human sensory panel to the analysis. reading.ac.ukuni.opole.pl In a GC-O-MS system, the effluent from the GC column is split between a mass spectrometer and an olfactometry port, where a trained analyst sniffs the eluting compounds and records odor descriptions and intensities. uni.opole.pl

Table 3: Principles of GC-O-MS for Aroma Characterization

| Component | Function | Data Output |

|---|---|---|

| Gas Chromatograph (GC) | Separates volatile compounds based on their physicochemical properties. | Retention Time (RT) |

| Mass Spectrometer (MS) | Ionizes, fragments, and detects compounds, providing a chemical fingerprint. | Mass Spectrum for identification |

| Olfactometry Port (O) | Delivers separated compounds to a human assessor for sensory evaluation. | Odor Descriptor and Intensity |

Chiral Analysis Methodologies

Many natural compounds, including esters, can exist as enantiomers—stereoisomers that are non-superimposable mirror images. Although they have identical physical properties in a non-chiral environment, enantiomers can have distinct biological and sensory properties. Therefore, determining the enantiomeric distribution of a chiral compound like this compound is critical for applications such as authenticity control of natural flavors. acs.org

Multidimensional Gas Chromatography for Enantiomeric Evaluation

Multidimensional gas chromatography (MDGC) is a powerful technique for resolving chiral compounds within complex mixtures. acs.orgacs.org In a typical MDGC setup for chiral analysis, two columns are used: a non-chiral (achiral) primary column and a secondary column coated with a chiral stationary phase (CSP). pharmaknowledgeforum.com The method often involves "heart-cutting," where a specific, narrow portion of the effluent from the first column containing the target analyte is selectively transferred to the second, chiral column. pharmaknowledgeforum.com

This approach prevents the complex matrix from overloading the chiral column and allows for the targeted separation of the enantiomers. Research on the metabolism of ethyl tiglate in apples successfully used multidimensional GC-MS to perform a chiral evaluation of the resulting metabolites, demonstrating the technique's applicability to this class of compounds. researchgate.netnih.gov MDGC has been employed for over three decades to analyze the enantiomeric composition of flavor compounds in essential oils and fruit extracts, making it an essential tool for evaluating the stereochemistry of this compound. acs.orgresearchgate.net

Use of Chiral Stationary Phases

The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP). researchgate.net These phases are composed of a chiral selector immobilized onto a polysiloxane backbone. uni-muenchen.de The most common and effective CSPs for many applications, including the analysis of esters, are based on derivatized cyclodextrins. pharmaknowledgeforum.comgcms.cz

Cyclodextrins are macrocyclic oligosaccharides that have a chiral, cone-like structure. Enantiomeric separation occurs through transient, diastereomeric interactions between the enantiomers and the chiral selector. uni-muenchen.de The different stability of these interactions leads to different retention times for each enantiomer. uni-muenchen.de Various derivatized cyclodextrins are commercially available, offering a range of selectivities for different classes of compounds. gcms.cz For example, heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin was used as a CSP to determine the enantiomeric compositions of chiral metabolites derived from ethyl tiglate. researchgate.net The selection of the appropriate CSP is crucial for achieving successful enantioseparation of this compound. researchgate.net

Table 4: Common Chiral Stationary Phases (CSPs) for GC Analysis

| CSP Class | Chiral Selector Example | Mechanism of Separation | Typical Applications | Reference(s) |

|---|---|---|---|---|

| Cyclodextrin Derivatives | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (e.g., Chirasil-β-Dex) | Inclusion complexation, hydrogen bonding, dipole-dipole interactions. | Alcohols, esters, ketones, terpenes, fatty acids, lactones. | researchgate.netuni-muenchen.degcms.cz |

| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (e.g., Chirasil-Val) | Hydrogen bonding, dipole-dipole interactions. | Amino acids, amines, hydroxy acids. | uni-muenchen.de |

| Metal Coordination Complexes | Metal chelates (e.g., Ni(II)-bis[3-(heptafluorobutanoyl)-(1R)-camphorate]) | Complexation gas chromatography. | Pheromones, alcohols, ketones. | pharmaknowledgeforum.com |

Stable Isotope Feeding Studies for Metabolic Pathway Elucidation

Stable isotope feeding studies are a powerful class of experiments for mapping metabolic pathways and determining the biosynthetic origins of complex molecules. bitesizebio.com This technique, also known as metabolic tracing, involves introducing a compound labeled with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H or D), or nitrogen-15 (B135050) (¹⁵N), into a biological system. symeres.comaber.ac.uk The labeled compound, or precursor, is metabolized by the organism, and the isotope gets incorporated into various intermediates and the final product. sigmaaldrich.com By using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the labeled atoms, thereby elucidating the sequence of biochemical reactions. bitesizebio.commdpi.com

In the context of this compound, these studies focus on the biosynthesis of its constituent parts, primarily the tiglic acid moiety. Research across different biological systems, including plants and insects, has consistently identified the amino acid L-isoleucine as the primary precursor for the tiglate group. nih.govresearchgate.net

Feeding experiments in various organisms have been instrumental in confirming this pathway. For instance, studies on plants of the Datura genus showed that L-isoleucine is the source of the tiglic acid found in their tropane (B1204802) alkaloids. nih.gov Similarly, research on the biosynthesis of pyrrolizidine (B1209537) alkaloids in plants like Cynoglossum officinale demonstrated that the related angelic acid moiety also derives from isoleucine. nih.govmdpi-res.com

The general biosynthetic pathway from L-isoleucine to tiglic acid is understood to proceed through several key steps. It begins with the deamination of L-isoleucine, followed by decarboxylation to yield 2-methylbutanoic acid. mdpi-res.com This intermediate is then activated, typically by forming a thioester with coenzyme A (CoA), to produce 2-methylbutyryl-CoA. Subsequent enzymatic reactions, including hydroxylation and dehydration, convert this intermediate into tiglyl-CoA. mdpi-res.com This activated form, tiglyl-CoA, is then available for esterification reactions, such as the formation of this compound.

Detailed research findings from specific stable isotope feeding studies have provided concrete evidence for this pathway. A study using deuterium-labeled precursors injected into the carabid beetle, Pterostichus californicus, demonstrated that tiglic acid is biosynthesized from isoleucine via the intermediate 2-methylbutyric acid. researchgate.net Another investigation into the biosynthesis of sesquiterpene lactones in Smallanthus sonchifolius cultures using ¹³C-labeled precursors further confirmed that L-isoleucine is the specific precursor for the tiglic acid side chain. researchgate.net

Table 1: Selected Isotope Feeding Studies for Tiglate Biosynthesis

| Organism | Labeled Precursor Fed | Analytical Technique | Key Finding | Citation |

| Datura innoxia (Thorn-apple) | Tiglic acid-[1-¹⁴C], L-isoleucine-[U-¹⁴C] | Radioactivity measurement | Tiglic acid is incorporated into tigloyl esters; confirms isoleucine as the ultimate precursor. | researchgate.net |

| Pterostichus californicus (Carabid Beetle) | [2,3,4,4-²H₄]isoleucine | Gas Chromatography/Mass Spectrometry (GC/MS) | Demonstrated that tiglic acid is biosynthesized from isoleucine via 2-methylbutyric acid. | researchgate.net |

| Smallanthus sonchifolius (Yacón) | ¹³C-labeled precursors | Liquid Chromatography-Mass Spectrometry (LC-MS) | Established that L-isoleucine is the origin of the tiglic acid acyl side chain in sesquiterpene lactones. | researchgate.net |

| Azadirachta indica (Neem) | ¹³C-labeled glucose | Mass Spectrometry (MS) | Traced tiglate biosynthesis through glycolysis, the TCA cycle, and the amino acid isoleucine. | researchgate.netresearchgate.net |

| Datura meteloides | Radiolabeled 2-methylbutanoic acid | Radioactivity measurement | Showed efficient incorporation of radioactivity into the tiglic acid moiety, identifying 2-methylbutanoic acid as a direct precursor. | researchgate.net |

Table 2: Proposed Metabolic Pathway from L-Isoleucine to Tiglyl-CoA

| Step | Precursor | Intermediate | Enzyme Class (Proposed) |

| 1 | L-Isoleucine | 2-Keto-3-methylvalerate | Transaminase |

| 2 | 2-Keto-3-methylvalerate | 2-Methylbutyryl-CoA | Dehydrogenase Complex |

| 3 | 2-Methylbutyryl-CoA | Tiglyl-CoA | Dehydrogenase |

Stereochemical Considerations in Butyl Tiglate Research

Isomerism of Butyl Tiglate (E/Z Isomers, e.g., Butyl Angelate)

This compound's structure features a carbon-carbon double bond, which restricts rotation and leads to geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, results in two different spatial arrangements of the substituents attached to the double bond.

This compound is the common name for butyl (E)-2-methylbut-2-enoate. nist.gov The "(E)" designation (from the German entgegen, meaning opposite) indicates that the higher-priority groups on each carbon of the double bond (the butyl ester group and the methyl group) are on opposite sides. Its geometric isomer is butyl angelate, or butyl (Z)-2-methylbut-2-enoate. spectrabase.comnist.gov The "(Z)" designation (zusammen, meaning together) signifies that the higher-priority groups are on the same side of the double bond. This compound and butyl angelate are therefore stereoisomers of each other. nist.govnist.gov

While they share the same molecular formula (C₉H₁₆O₂) and connectivity, their different spatial arrangements result in distinct chemical and physical properties. nist.govspectrabase.com

Table 1: Comparison of this compound and Butyl Angelate

| Feature | This compound | Butyl Angelate |

|---|---|---|

| Systematic Name | Butyl (2E)-2-methylbut-2-enoate chemspider.com | Butyl (2Z)-2-methylbut-2-enoate spectrabase.com |

| Synonyms | Butyl α-methylcrotonate, Tiglic acid n-butyl ester nist.gov | Angelic acid n-butyl ester nist.gov |

| CAS Number | 7785-66-2 nist.gov | 84540-49-8 |

| Geometric Isomerism | E-isomer (trans) | Z-isomer (cis) |

| Molecular Formula | C₉H₁₆O₂ nist.gov | C₉H₁₆O₂ spectrabase.com |

| Molecular Weight | 156.22 g/mol nist.gov | 156.22 g/mol spectrabase.com |

Enantiomeric Forms and Chiral Purity in Biological Systems

Chirality is a property of molecules that are non-superimposable on their mirror images, much like a pair of hands. These mirror-image isomers are called enantiomers. While this compound itself is an achiral molecule due to the plane of symmetry associated with the double bond, its interaction with and metabolism within biological systems can introduce chirality.

Biological systems, such as plants and microorganisms, are inherently chiral environments due to the stereospecific nature of enzymes. nih.govacs.org Research on analogous compounds demonstrates that an achiral precursor can be transformed into chiral products within a biological setting. For instance, studies on ethyl tiglate, a closely related ester, have shown that it serves as a natural precursor to both (R) and (S) enantiomers of ethyl 2-methylbutanoate in apples. researchgate.net This conversion is facilitated by enzymes that can perform stereoselective hydrogenation.

The investigation revealed that the enantiomeric composition of the resulting metabolites, such as ethyl 2-methylbutanoate and 2-methylbutanol, varied depending on the apple cultivar and other factors. researchgate.net This demonstrates that while the precursor (ethyl tiglate) is achiral, the biological machinery can produce chiral molecules with varying degrees of enantiomeric purity. researchgate.net This principle highlights that even though this compound lacks a chiral center, its metabolic fate in a biological system could lead to the formation of chiral compounds, whose specific enantiomeric forms would be determined by the stereoselectivity of the enzymes involved. The concept of chiral purity is critical in pharmacology and toxicology, as different enantiomers of a chiral substance can have vastly different biological effects. mdpi.comsolubilityofthings.comsolubilityofthings.com

Influence of Stereochemistry on Biological Activity

The three-dimensional structure of a molecule is a critical determinant of its biological function. nih.govsolubilityofthings.com The specific arrangement of atoms in stereoisomers governs how they interact with biological targets like enzymes and receptors, which are themselves chiral. nih.govsolubilityofthings.com This can lead to significant differences in potency, efficacy, and metabolism between isomers. nih.gov

While specific research on the differential biological activities of this compound and butyl angelate is limited, the broader family of tigliane (B1223011) diterpenes and other tiglate esters showcases the profound impact of stereochemistry. For example, tigilanol tiglate is a phorbol (B1677699) ester with a complex stereochemical structure that has been investigated for its antitumor properties. chinesechemsoc.org Its activity is intrinsically linked to its specific three-dimensional shape, which allows it to modulate protein kinase C. chinesechemsoc.org

Compound Index

Biological and Bioactive Properties of Butyl Tiglate

Role as a Volatile Organic Compound and Aroma Precursor

Butyl tiglate is classified as a fatty acid derivative and a volatile organic compound (VOC), contributing to the natural scent profiles of various plants. mdpi.comnih.gov It is described as having a floral, herbaceous odor with a slightly fruity note. thegoodscentscompany.com This characteristic aroma makes it a component in fragrances and perfumes. thegoodscentscompany.com

Research has identified this compound as one of the primary VOCs responsible for the floral scent of the orchid Oncidium Twinkle 'Red Fantasy'. mdpi.comnih.gov In these flowers, the emission of this compound follows a diel rhythm, suggesting its release is controlled by an internal biological clock, likely to attract pollinators. nih.gov Furthermore, this compound has been identified in the essential oil of Chamaemelum nobile (Roman chamomile). thegoodscentscompany.com

The production of this compound and other related tiglate esters, such as isothis compound and isoamyl tiglate, has been observed in the yeast Saprochaete suaveolens, where they generate strong, fruity aromas. nih.gov This yeast produces these compounds through the β-oxidation of the amino acid isoleucine. nih.gov The presence of related tiglate esters, like ethyl tiglate, in apples highlights their role as aroma precursors in fruits. chemsrc.comsigmaaldrich.comresearchgate.net In apples, ethyl tiglate can be metabolized into other aroma-active compounds, demonstrating the role of tiglates as precursors in the complex bouquet of fruit flavors. researchgate.netnih.gov

Bioactivity Investigations of Related Tiglate Esters

While specific bioactivity studies on this compound are limited, research on structurally related tiglate esters provides insight into the potential biological effects of this class of compounds.

Nematicidal Activity (e.g., 3-Methylthis compound)

Several studies have investigated the effectiveness of natural ester compounds against plant-parasitic nematodes. In a notable study, various tiglate esters were evaluated for their nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a major pest in forestry. acs.orgnih.gov Among the compounds tested, 3-methylthis compound (also known as isoamyl tiglate) demonstrated potent nematicidal effects. acs.orgnih.govresearchgate.net

The research identified several ester compounds with strong nematicidal activity at a concentration of 1 mg/mL. acs.orgnih.gov The efficacy is often quantified by the LC₅₀ value, which is the concentration required to kill 50% of the nematode population within a specific time frame. The study revealed that 3-methylthis compound had the lowest LC₅₀ value among the tested tiglates, indicating the highest potency. acs.orgnih.govresearchgate.netmdpi.com Additionally, other tiglate esters and related compounds also showed significant activity. acs.orgmdpi.com

Table 1: Nematicidal Activity of Selected Ester Compounds against Bursaphelenchus xylophilus

| Compound | LC₅₀ (mg/mL) after 48 hours | Reference |

|---|---|---|

| 3-Methylthis compound | 0.0218 | acs.org, nih.gov, mdpi.com |

| Isobutyl 2-Methylbutanoate | 0.0284 | acs.org, nih.gov, mdpi.com |

| 3-Methylbutyl 2-Methylbutanoate | 0.0326 | acs.org, nih.gov, mdpi.com |

| 3-Methyl-2-butenyl 2-Methylbutanoate | 0.0402 | acs.org, nih.gov, mdpi.com |

| Pentyl 2-Methylbutanoate | 0.0480 | acs.org, nih.gov, mdpi.com |

Other studies have also noted the nematicidal potential of tiglate esters. For instance, ethyl tiglate was identified among the volatile organic compounds from the bacterium Bacillus atrophaeus GBSC56 that showed nematicidal activity against Meloidogyne incognita. mdpi.com

Interaction with Biological Targets (Mechanistic studies, if applicable to this compound)

Mechanistic studies on complex tiglate esters have revealed specific interactions with cellular signaling pathways. A prominent example is tigilanol tiglate, a diterpenoid ester being investigated for its anticancer properties. nih.govqbiotics.com

The primary mechanism of action for tigilanol tiglate involves the activation of Protein Kinase C (PKC), a family of enzymes crucial for regulating diverse cellular processes. mastcelltumours.co.ukbmj.comeuropa.eu By activating specific isoforms of PKC, tigilanol tiglate triggers a cascade of events within tumor cells and the surrounding vasculature. qbiotics.commastcelltumours.co.uk This activation leads to the disruption of tumor blood vessels and direct oncolysis (destruction of cancer cells), culminating in hemorrhagic necrosis and the ablation of the tumor. qbiotics.commastcelltumours.co.ukbmj.com Further research indicates that this process also involves the induction of immunogenic cell death, which can stimulate a systemic anti-tumor immune response. nih.govqbiotics.com While tigilanol tiglate is structurally more complex than simple alkyl esters like this compound, its mode of action highlights the capacity of the tiglate moiety to be part of a molecule that can potently interact with key biological targets like PKC.

Biological Fate and Biotransformation

The metabolic fate of tiglate esters has been examined in biological systems, particularly in plants. These compounds can be enzymatically altered, leading to the formation of new molecules. The primary routes of biotransformation include the reduction of the carbon-carbon double bond and the hydrolysis of the ester linkage. researchgate.netnih.gov

A key study on the metabolism of ethyl tiglate in apple fruits provides a clear example of this process. researchgate.netnih.gov When ethyl tiglate was introduced into ripe apples, it was transformed into several other volatile compounds. The major metabolites identified were:

Ethyl 2-methylbutanoate

2-Methylbutyl acetate (B1210297)

2-Methylbutanol

2-Methylbutanoic acid nih.gov

This transformation demonstrates that enzymes within the apple tissue can hydrogenate the double bond of the tiglate structure to form the corresponding saturated ester (ethyl 2-methylbutanoate). researchgate.net Furthermore, the ester bond can be cleaved through hydrolysis by enzymes such as esterases or lipases, yielding tiglic acid and the corresponding alcohol, or in this case, leading to further reactions that produce compounds like 2-methylbutanol and its acetate ester. researchgate.netnih.govresearchgate.net In some organisms, like the yeast Saprochaete suaveolens, a reverse process occurs where tiglyl-CoA, an intermediate from isoleucine metabolism, is esterified to produce ethyl tiglate. nih.gov This yeast can also later reassimilate the produced ethyl tiglate, indicating a dynamic metabolic role for this ester. nih.gov

Applications in Advanced Research and Technology

Role as a Building Block in Organic Synthesis

In the realm of organic synthesis, sec-butyl tiglate has been utilized as a building block for the creation of specifically substituted organic molecules. One notable application is in the synthesis of 2,3-dimethyl-substituted fatty acids. Research has demonstrated that sec-butyl tiglate can undergo an uncatalyzed reaction with Grignard reagents. orgsyn.org This type of reaction is significant as it allows for the construction of carbon-carbon bonds and the introduction of specific alkyl groups, leading to the formation of more complex molecular frameworks. The reaction avoids the need for secondary bromides, which can often be impure. orgsyn.org The process involves the addition of the Grignard reagent to the α,β-unsaturated ester system of the sec-butyl tiglate. orgsyn.org

While tiglate esters are components of complex natural products like tigilanol tiglate, a protein kinase C regulator, the direct use of simple butyl tiglate as a starting building block in the total synthesis of such large molecules is less commonly documented. wikipedia.orgchinesechemsoc.org Its utility is more pronounced in reactions that build upon its inherent structure to create specialized, smaller molecules like substituted fatty acids. orgsyn.org

Application as a Monomer in Polymer Science (e.g., sec-butyl tiglate in copolymer membranes)

sec-Butyl tiglate serves as a functional monomer in polymer science, particularly in the development of advanced copolymer membranes. These membranes have shown significant potential in controlled drug delivery applications. researchgate.netpsu.edu A key example is the synthesis of a novel copolymer membrane through the photosynthesis of a mixture of three monomers: 2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate (B77674), and sec-butyl tiglate. researchgate.netpsu.edudokumen.pub

These copolymer membranes are designed for use in transdermal drug delivery systems (TDDS), which release medication through the skin over an extended period. researchgate.netpsu.edu Research has shown that the ratio of the monomers is a critical factor in determining the membrane's properties. An optimized weight ratio of 4:4:2 for 2-hydroxy-3-phenoxypropylacrylate, 4-hydroxybutyl acrylate, and sec-butyl tiglate, respectively, has been found to yield membranes with excellent permeation properties for the controlled release of drugs such as clonidine. psu.edudokumen.pub These membranes demonstrated near zero-order permeation rates, which is ideal for maintaining a steady drug concentration. researchgate.net The properties of these membranes are influenced by factors such as monomer ratio and membrane thickness. researchgate.netpsu.edu

| Monomer | Role in Copolymer | Optimized Weight Ratio | Application | Controlled Drug Example |

|---|---|---|---|---|

| 2-hydroxy-3-phenoxypropylacrylate | Copolymer component | 4 | Transdermal Drug Delivery System (TDDS) Membrane researchgate.netdokumen.pub | Clonidine researchgate.netpsu.edu |

| 4-hydroxybutyl acrylate | Copolymer component | 4 | ||

| sec-butyl tiglate | Copolymer component | 2 |

Biotechnological Applications as a Flavor or Fragrance Precursor

This compound is recognized for its floral and herbaceous odor with fruity undertones, making it a valuable compound in the flavor and fragrance industry. thegoodscentscompany.com Biotechnological methods offer a "natural" route to produce such esters, and research has identified microorganisms capable of producing this compound. The yeast Saprochaete suaveolens is particularly noted for its ability to produce a range of α-unsaturated esters, including this compound, which contributes to its strong fruity aroma. nih.gov The biosynthesis in S. suaveolens occurs through the catabolism of branched-chain amino acids like isoleucine via the β-oxidation pathway. nih.gov

Enzymatic synthesis represents another significant biotechnological application. The lipase (B570770) from Candida antarctica (CAL-B) has been effectively used as a biocatalyst for the esterification of tiglic acid with butanol to produce this compound. researchgate.net This enzymatic approach is advantageous as it often proceeds under mild conditions with high selectivity. researchgate.netnih.gov Furthermore, the metabolism of tiglate esters in fruits themselves is a natural biotechnological process. For instance, ethyl tiglate, a related compound, has been identified as a natural constituent in apples and serves as a precursor to other aroma compounds within the fruit. sigmaaldrich.comresearchgate.net These biotechnological pathways provide a sustainable and consumer-preferred alternative to chemical synthesis for producing natural flavor and fragrance compounds. nih.govnih.gov

| Biotechnological Method | Organism/Enzyme | Precursor(s) | Significance |

|---|---|---|---|

| Microbial Fermentation | Saprochaete suaveolens (yeast) | Branched-chain amino acids (e.g., Isoleucine) nih.gov | "Natural" production of fruity aroma compounds. nih.gov |

| Enzymatic Synthesis | Candida antarctica lipase B (CAL-B) | Tiglic acid and butanol researchgate.net | High-conversion synthesis of flavor esters in an organic solvent. researchgate.net |

Environmental Dynamics and Degradation Pathways of Butyl Tiglate

Occurrence in Environmental Samples

Butyl tiglate is a naturally occurring ester found in various plants. It has been identified as a volatile compound in the essential oils of several species. For instance, it is a component of the essential oil from the aerial parts of Ambrosia acanthicarpa, commonly known as bur-sage or bur ragweed. nih.gov The compound has also been reported in Heracleum dissectum, a species of hogweed. nih.gov

In addition to its presence in essential oils, this compound contributes to the aroma profile of certain fruits and flowers. It has been detected among the volatile compounds emitted by Gala apples. treefruitresearch.org Furthermore, it is one of the fatty acid derivative compounds identified in the floral scent of the orchid Oncidium Twinkle 'Red Fantasy', where its emission follows a daily rhythmic pattern, peaking in the afternoon. nih.gov The yeast Saprochaete suaveolens, which is known for producing strong fruity aromas, also generates this compound. nih.gov

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment. This includes thermal decomposition and reactions with atmospheric radicals.

Pyrolysis Products and Mechanisms

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. This compound has been identified as a product of the pyrolysis of other, more complex materials, particularly acrylic polymers.

Studies using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) have shown that this compound is formed during the thermal decomposition of n-butyl acrylate (B77674) (BA) polymers and copolymers. researchgate.netmdpi.comsci-hub.se The pyrolysis of poly(n-butyl acrylate) is a complex process that yields various fragments. sci-hub.se Besides the monomer (n-butyl acrylate), other products detected include 1-butene, butanal, and butyl acetate (B1210297). sci-hub.seresearchgate.net The formation of this compound in this context suggests a rearrangement mechanism occurring at high temperatures where the original butyl acrylate structure is altered.

Table 1: Pyrolysis Products of n-Butyl Acrylate Polymers

| Product Compound | Chemical Formula | Reference |

|---|---|---|

| 1-Butene | C₄H₈ | mdpi.comsci-hub.se |

| n-Butyl aldehyde (Butanal) | C₄H₈O | researchgate.netsci-hub.se |

| n-Butyl acetate | C₆H₁₂O₂ | mdpi.comsci-hub.se |

| n-Butyl acrylate | C₇H₁₂O₂ | sci-hub.se |

| This compound | C₉H₁₆O₂ | researchgate.netmdpi.comsci-hub.se |

This table is interactive. Click on the headers to sort.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. For esters like this compound, this is a key pathway for its removal from the environment.

Microbial Degradation (e.g., as part of ester breakdown)

The primary mechanism for the microbial degradation of esters is enzymatic hydrolysis. lubesngreases.com Esterase enzymes produced by various microorganisms cleave the ester bond, breaking the compound down into its constituent alcohol and carboxylic acid. nih.gov In the case of this compound, this process would yield butanol and tiglic acid.

These smaller, simpler molecules can then be readily utilized by microorganisms as carbon sources and fed into central metabolic pathways for further degradation. lubesngreases.comnih.gov The yeast Saprochaete suaveolens has been shown to produce this compound, likely through metabolic pathways involving branched-chain amino acids (BCAAs). nih.gov The degradation process is essentially the reverse, where the ester is hydrolyzed back to its precursors.

Environmental Fate Modeling

Environmental fate modeling uses computational tools to predict the behavior and persistence of chemicals in the environment. Quantitative Structure-Activity Relationship (QSAR) models are a key component of this approach. europa.euresearchgate.net These models estimate environmental properties based on a compound's chemical structure.

For a compound like this compound, models such as those within the EPI (Estimation Programs Interface) Suite could be used to predict:

Biodegradation: Programs like BIOWIN estimate the probability and rate of biodegradation. Esters are generally expected to be biodegradable.

Atmospheric Fate: The primary atmospheric degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. rsc.orgconicet.gov.ar The atmospheric lifetime can be calculated based on the estimated rate constant for this reaction. A study on the structurally similar (E)-ethyl tiglate determined an atmospheric lifetime of approximately 2 hours, suggesting a rapid degradation in the troposphere. rsc.org

Ecotoxicity: Models like ECOSAR predict toxicity to aquatic organisms (fish, invertebrates, algae) based on the chemical class. europa.eu

These predictive models are crucial for filling data gaps and performing environmental risk assessments for chemicals where extensive experimental data may not be available. europa.euresearchgate.net

Future Research Directions

Elucidation of Uncharacterized Biosynthetic Enzymes and Genes

The complete biosynthetic pathway of butyl tiglate in many organisms remains to be fully elucidated. While it is understood that tiglic acid is derived from the amino acid isoleucine, the specific enzymes and genes responsible for the conversion of isoleucine to tiglyl-CoA and its subsequent esterification to butanol are not entirely characterized in all species. researchgate.net In some plants, analysis of aroma component synthesis has pointed to key structural genes that are regulated by circadian rhythm-related transcription factors, suggesting a complex regulatory network. researchgate.net

Future research should focus on identifying and characterizing the specific acyltransferases that catalyze the final step of this compound synthesis. Gene silencing and overexpression studies in model organisms could confirm the function of candidate genes. Furthermore, investigating the substrate specificity of these enzymes could reveal their potential role in the biosynthesis of other related esters. The exploration of transcriptomic data from organisms known to produce this compound, such as certain species in the Euphorbiaceae and Thymelaeaceae plant families, could lead to the discovery of novel biosynthetic genes. nih.gov

Development of Novel Stereoselective Synthetic Methodologies

While methods for the synthesis of this compound exist, the development of novel, highly efficient, and stereoselective synthetic routes remains an area of active research. researchgate.netnumberanalytics.com Current strategies often involve the esterification of tiglic acid with butanol, but achieving high stereoselectivity for the (E)-isomer can be challenging.

Future synthetic efforts could explore the use of advanced catalytic systems, including chiral catalysts, to control the stereochemistry of the double bond during synthesis. numberanalytics.com Electrochemical synthesis presents a modern, metal-free approach for creating polysubstituted alkenes with high Z-stereoselectivity, a methodology that could potentially be adapted for tiglate synthesis. rsc.org Additionally, enzymatic and chemo-enzymatic methods, utilizing lipases or other ester-forming enzymes, could offer a greener and more selective alternative to traditional chemical synthesis. researchgate.net The development of such methods would not only be valuable for the industrial production of this compound for fragrance and other applications but also for the synthesis of analogs for structure-activity relationship studies.

Comprehensive Investigation of Biological Activities

The biological activities of this compound are not yet comprehensively understood. While some esters of tiglic acid have been investigated for their pharmacological properties, the specific bioactivities of the butyl ester are less explored. nih.govmdpi.com For instance, the related compound tigilanol tiglate is in clinical trials for cancer treatment due to its selective modulation of protein kinase C (PKC) isoforms. nih.govclinicaltrials.govmdpi.com

A thorough investigation into the biological effects of this compound is warranted. This should include a broad range of in vitro and in vivo assays to screen for potential antimicrobial, anti-inflammatory, and cytotoxic activities. nih.govresearchgate.net Given the structural similarity to other bioactive tiglate esters, it would be pertinent to examine its effects on key signaling pathways, such as the PKC pathway. mdpi.com Synergistic effects with other volatile organic compounds should also be explored, as this has been observed with other esters of small organic acids. oup.com

Advanced Mechanistic Studies of Degradation Pathways

The atmospheric degradation of unsaturated esters like this compound is primarily initiated by reaction with OH radicals. rsc.orgresearchgate.net Kinetic studies have shown that the rate of these reactions has a negative dependence on temperature, suggesting a mechanism that involves the reversible formation of an OH-adduct to the double bond. researchgate.net However, the complete degradation mechanism and the identity of all degradation products are not fully known. This compound has also been identified as a pyrolysis product of butyl acrylate (B77674). mdpi.commdpi.com

Future research should employ advanced analytical techniques, such as mass spectrometry coupled with gas chromatography (GC-MS), to identify the full range of degradation products formed under various atmospheric and pyrolytic conditions. mdpi.commdpi.com Computational modeling can be used to further elucidate the reaction mechanisms and predict the atmospheric lifetime and environmental impact of this compound. Understanding these degradation pathways is crucial for assessing its environmental fate and potential contribution to the formation of secondary air pollutants. rsc.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of this compound in biological systems, an integration of multi-omics data is necessary. This approach combines genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. nih.govbiorxiv.org For example, in the context of plant biology, integrating transcriptomic data with metabolomic profiles of aroma compounds can help to identify the genes and regulatory networks controlling this compound production. researchgate.netmdpi.com

Future studies could apply a multi-omics approach to investigate the effects of this compound on cells or organisms. For instance, treating a cell line with this compound and subsequently analyzing changes in the transcriptome, proteome, and metabolome could reveal its mechanism of action and identify potential molecular targets. nih.gov This systems-level perspective is essential for understanding the complex interactions between this compound and biological systems and for identifying its potential applications.

Exploration of Derivatization for Enhanced Bioactivity or Specific Applications

The derivatization of this compound offers a promising avenue for enhancing its biological activity or tailoring its properties for specific applications. By modifying its chemical structure, it may be possible to improve its efficacy, selectivity, or stability. For example, the synthesis of analogs of the related compound tigilanol tiglate has been shown to produce compounds with comparable or even enhanced biological activity. nih.gov

Future research should focus on the rational design and synthesis of this compound derivatives. This could involve modifications to the butyl chain or the tiglate moiety. The synthesized derivatives should then be screened for a range of biological activities, building upon the comprehensive investigation proposed in section 11.3. Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features responsible for any observed bioactivity, guiding the development of more potent and specific compounds. mdpi.com

Compound Information Table

| Compound Name | Molecular Formula | Other Names |

| Butyl acrylate | C7H12O2 | |

| Butyl angelate | C9H16O2 | |

| Butyl butyrate (B1204436) | C8H16O2 | Butyl butanoate, Butanoic acid, butyl ester |

| This compound | C9H16O2 | 2-Butenoic acid, 2-methyl-, butyl ester, (E)-; Butyl (E)-2-methylbut-2-enoate |

| Ethyl tiglate | C7H12O2 | |

| Isoleucine | C6H13NO2 | |

| Methyl crotonate | C5H8O2 | |

| Tigilanol tiglate | C30H42O10 | EBC-46 |

| Tiglic acid | C5H8O2 | (E)-2-Methyl-2-butenoic acid |

| Tiglyl-CoA | C26H42N7O17P3S |

Interactive Data Table: Properties of this compound [This is a placeholder for an interactive data table which would be implemented in a web-based format.]

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7785-66-2 | nist.govcas.org |

| Molecular Formula | C9H16O2 | nist.gov |

| Molecular Weight | 156.2221 g/mol | nist.gov |

| IUPAC Name | Butyl (2E)-2-methylbut-2-enoate | nist.gov |

| Specific Gravity | 0.90000 to 0.91100 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.43500 to 1.44500 @ 20.00 °C | thegoodscentscompany.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of butyl tiglate, and how do they influence experimental design?

- Methodological Answer : this compound (C₉H₁₆O₂, CAS 7785-66-2) exhibits a logP value of 2.30, indicating moderate hydrophobicity, which affects solvent selection for extraction or chromatography . Its molecular weight (156.22 g/mol) and SMILES structure (O=C(OCCCC)/C(=C/C)/C) influence reactivity in esterification or hydrolysis studies. Researchers should prioritize stability testing under varying pH and temperature conditions due to its α,β-unsaturated ester moiety, which may degrade under acidic or alkaline conditions .

Q. What validated synthetic routes exist for this compound, and how can purity be optimized?

- Methodological Answer : The esterification of tiglic acid (2-methyl-2-butenoic acid) with n-butanol via acid catalysis (e.g., H₂SO₄) is a common method. Key parameters include:

- Molar ratio : 1:1.2 (acid:alcohol) to drive equilibrium.

- Temperature : 110–120°C with reflux to minimize side reactions.

- Purity validation : Gas chromatography (GC) with FID detection (retention time: ~8.2 min on DB-5 columns) and NMR (¹H: δ 5.85 ppm for vinyl proton) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- GC-MS : Ideal for volatile matrices; use splitless injection and electron ionization (EI) at 70 eV. Key ions: m/z 156 (M⁺), 99 (base peak from ester cleavage).

- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; λ = 210 nm for UV detection.

- Validation : Include recovery tests (spiked samples) and LOD/LOQ calculations (e.g., LOD = 0.1 µg/mL via signal-to-noise ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxicity studies often arise from:

- Matrix effects : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1%).

- Dose-response variability : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations.

- Meta-analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines to identify outliers or methodological biases .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

- Methodological Answer :

- Storage : Use amber vials at –20°C under nitrogen to prevent oxidation.

- Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) in lipid-based formulations.

- Degradation kinetics : Monitor via accelerated stability testing (40°C/75% RH for 6 months) and fit data to first-order decay models .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

- Methodological Answer :

- In silico modeling : Use QSAR tools (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions.

- Synthetic analogs : Replace the butyl group with shorter chains (e.g., methyl) to enhance solubility, but note reduced logP may decrease membrane permeability.

- In vivo validation : Conduct bioavailability studies in rodent models with LC-MS/MS quantification of plasma concentrations .

Q. What statistical approaches are recommended for interpreting conflicting spectral data in this compound characterization?

- Methodological Answer :

- Multivariate analysis : Apply PCA (principal component analysis) to NMR or IR datasets to isolate batch-specific impurities.

- Bayesian inference : Use OpenBUGS to model uncertainty in GC-MS peak integration.

- Reproducibility : Adopt MIRIBEL criteria for reporting analytical methods, including instrument calibration traces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.